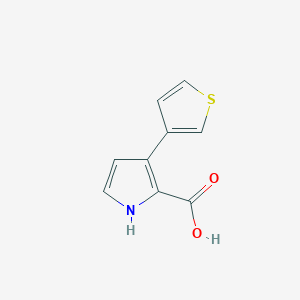
3-(3-Thienyl)-1H-pyrrole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31735623 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31735623 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of MFCD31735623 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process also incorporates stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD31735623 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD31735623 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions.
Major Products: The major products formed from the reactions of MFCD31735623 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
MFCD31735623 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD31735623 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD31735623 involves its interaction with specific molecular targets, leading to a cascade of biochemical events. These interactions can modulate various pathways, resulting in the compound’s observed effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD31735623 include those with analogous structures and reactivity profiles. These compounds often share similar properties but may differ in their specific applications and effectiveness.
Uniqueness: What sets MFCD31735623 apart from similar compounds is its unique combination of stability, reactivity, and versatility. This makes it a valuable tool in various scientific disciplines and a subject of ongoing research.
Conclusion
MFCD31735623 is a versatile and valuable compound with a wide range of applications in scientific research and industry
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-thiophen-3-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-7(1-3-10-8)6-2-4-13-5-6/h1-5,10H,(H,11,12) |
InChI Key |
HYGNOGUOYOLUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















